N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is a synthetic organic compound that features a thiophene ring and a pyrazole ring Thiophene is a sulfur-containing heterocycle, while pyrazole is a five-membered ring with two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide typically involves the following steps:
Formation of the Thiophene Derivative: Thiophene derivatives can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide.
Formation of the Pyrazole Derivative: Pyrazole derivatives can be synthesized by reacting hydrazines with 1,3-diketones.
Coupling Reaction: The thiophene and pyrazole derivatives are then coupled through a condensation reaction to form the final product. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the amide can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to the bioactive nature of thiophene and pyrazole derivatives.
Materials Science: Thiophene derivatives are known for their electronic properties and can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound can be used as a probe to study various biological processes due to its potential interactions with biological molecules.
Mechanism of Action
The mechanism of action of N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and pyrazole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene.
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 4-bromo-1H-pyrazole.
Uniqueness
N-[(thiophen-2-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is unique due to the combination of the thiophene and pyrazole rings, which can impart distinct electronic and steric properties. This combination can enhance its potential as a versatile compound in various applications, from pharmaceuticals to materials science.
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-3-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-10-13(11(2)17(3)16-10)6-7-14(18)15-9-12-5-4-8-19-12/h4-5,8H,6-7,9H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APYIZAMQDIHUJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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